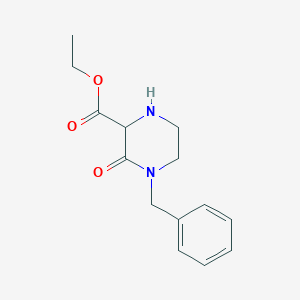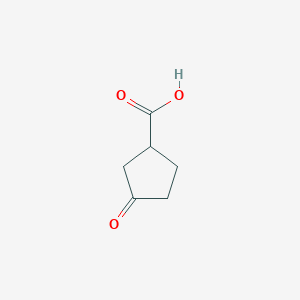
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound known for its multifaceted chemical structure, including indole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound is intricate, often involving several steps. Typically, the process starts with the construction of the indole core, followed by the attachment of quinolin-2-ylmethoxy and 4-chlorobenzyl groups. The introduction of the tert-butylthio and methyl ester functionalities is performed in the final steps. Reagents such as tert-butylthiol, quinoline-2-carbaldehyde, and 4-chlorobenzyl bromide are commonly used, alongside catalysts and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial-scale production requires optimization for yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to streamline the process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane) are frequently used. Reactions are usually conducted at ambient to elevated temperatures, under inert atmospheres to prevent side reactions.
Major Products: Oxidation can yield sulfoxides or sulfones, reduction often results in the conversion of quinoline to tetrahydroquinoline, and substitution reactions can lead to derivatives with modified functional groups, impacting the compound's properties.
Aplicaciones Científicas De Investigación
This compound has significant potential in medicinal chemistry , particularly as a scaffold for developing novel pharmaceuticals. Its unique structure makes it a candidate for targeting specific biological pathways, such as kinase inhibition or receptor modulation. In biology , it is studied for its interactions with cellular proteins and its potential to influence cellular processes. In industry , it finds applications in the development of advanced materials, including light-emitting diodes (LEDs) and organic semiconductors, owing to its electronic properties.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. For instance, the indole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors, influencing cellular responses. Its structure allows it to engage in various non-covalent interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other indole- and quinoline-based compounds, Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate stands out due to its combined functionalities and their synergistic effects. Similar compounds include:
Indole-3-carbinol: : Primarily found in cruciferous vegetables, known for its anticancer properties.
Quinoline: : A basic structure for antimalarial drugs like chloroquine and hydroxychloroquine.
This compound's uniqueness lies in its ability to incorporate multiple pharmacophores, making it a versatile molecule for various applications.
Propiedades
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136694-18-3 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)




![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)


